molecular formula C24H28N2O5 B13617288 Fmoc-L-beta-Ala-Ile-OH

Fmoc-L-beta-Ala-Ile-OH

Cat. No.: B13617288
M. Wt: 424.5 g/mol
InChI Key: XXMFLBQJPKKFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-beta-Ala-Ile-OH, also known as fluorenylmethyloxycarbonyl-L-beta-alanine-isoleucine, is a compound used primarily in the field of peptide synthesis. It is a derivative of beta-alanine and isoleucine, protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is significant in the synthesis of peptides due to its stability and ease of removal under basic conditions.

Mechanism of Action

The mechanism of action of Fmoc-L-beta-Ala-Ile-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions to form peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both beta-alanine and isoleucine, providing distinct properties in peptide synthesis. Its dual amino acid composition allows for the synthesis of peptides with specific sequences and properties .

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-methylpentanoic acid

InChI

InChI=1S/C24H28N2O5/c1-3-15(2)22(23(28)29)26-21(27)12-13-25-24(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,22H,3,12-14H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)

InChI Key

XXMFLBQJPKKFRT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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